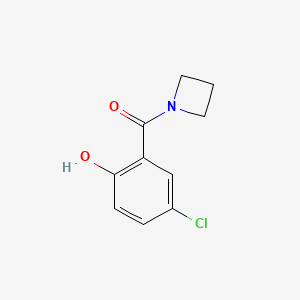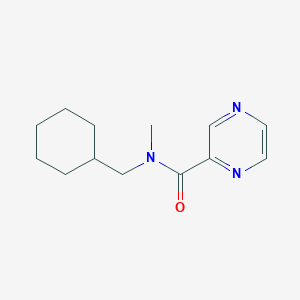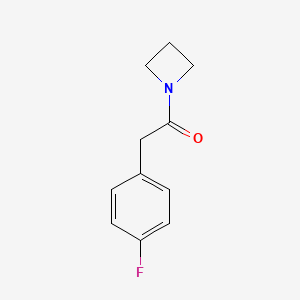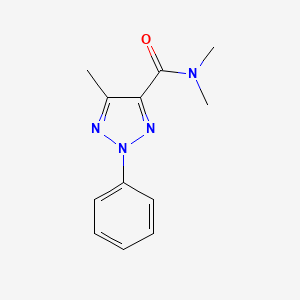
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a member of the azetidinone class of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone is not fully understood. However, it is believed that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exerts its biological effects by modulating the activity of various enzymes and receptors. For example, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the biosynthesis of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of cyclooxygenase-2, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. In vivo studies have shown that Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has also been shown to exhibit anti-tumor activity in animal models of cancer.
実験室実験の利点と制限
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further research is needed to fully understand the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields.
将来の方向性
There are several future directions for research on Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. One area of research is the development of new synthetic methods for Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Another area of research is the elucidation of the mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. Further studies are also needed to fully understand the biological effects of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone and its potential applications in various fields. Finally, the development of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone-based drugs for the treatment of various diseases is an area of active research.
合成法
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can be synthesized using a multi-step reaction process, which involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-proline to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding alcohol. The alcohol is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of sulfuric acid to form the azetidinone ring.
科学的研究の応用
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been found to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, carbonic anhydrase, and adenosine receptors. In biochemistry, Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain.
特性
IUPAC Name |
azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODQFKHTCDRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)